molecular formula C14H23NO4 B11718580 Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate

Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate

Cat. No.: B11718580
M. Wt: 269.34 g/mol
InChI Key: BQXPDIMADWECDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent reaction with methoxypropenone . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes through binding to active sites or altering protein conformations .

Comparison with Similar Compounds

Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications.

Properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXPDIMADWECDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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